molecular formula C14H14N6O2 B2765573 N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine CAS No. 450344-97-5

N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine

Cat. No.: B2765573
CAS No.: 450344-97-5
M. Wt: 298.306
InChI Key: LNWRFAVDYZUAAF-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine is a complex organic compound that features both indole and pyrimidine moieties The indole structure is a common motif in many natural products and pharmaceuticals, while the pyrimidine ring is a fundamental component of nucleic acids

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Future Directions

The study of indole and pyrimidine derivatives is a vibrant field of research due to their prevalence in biologically active compounds. Future research could explore the synthesis, reactivity, and biological activity of this compound and similar structures .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known for their vast array of biological activities . This suggests that the compound could interact with its targets in a variety of ways, leading to different biological effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine typically involves the coupling of an indole derivative with a pyrimidine precursor. One common method is the reaction of 1H-indole-3-ethylamine with 5-nitropyrimidine-4,6-diamine under specific conditions. The reaction is often facilitated by a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC), which promotes the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the amino groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: 5-amino-pyrimidine-4,6-diamine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine is unique due to the presence of both indole and pyrimidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c15-13-12(20(21)22)14(19-8-18-13)16-6-5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7-8,17H,5-6H2,(H3,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWRFAVDYZUAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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